molecular formula C24H19ClN2O3S B2765321 3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894542-22-4

3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2765321
CAS No.: 894542-22-4
M. Wt: 450.94
InChI Key: IDEXYOQNPGNWNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione (CAS: 79962-57-5) is a spirothiazolidinone derivative with a molecular formula of C₁₆H₁₁ClN₂O₂S and a molecular weight of 330.79 . Its structure features a spiro junction between an indole and a thiazolidine ring, substituted with a 4-chlorophenyl group at the 3' position and a 3-methoxybenzyl group at the 1-position. This compound belongs to a broader class of spiroheterocycles, which are of interest due to their diverse pharmacological activities, including antimicrobial and anti-inflammatory properties .

Properties

IUPAC Name

3-(4-chlorophenyl)-1'-[(3-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3S/c1-30-19-6-4-5-16(13-19)14-26-21-8-3-2-7-20(21)24(23(26)29)27(22(28)15-31-24)18-11-9-17(25)10-12-18/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEXYOQNPGNWNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3'-(4-Chlorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including anti-inflammatory and neuroprotective effects.

Synthesis and Structural Characteristics

The compound was synthesized using a multi-step process involving the reaction of 4-chlorobenzaldehyde with various aromatic aldehydes and thiazolidine derivatives. The structure was confirmed through various spectroscopic methods including ^1H NMR and X-ray crystallography. The crystal structure reveals significant intramolecular hydrogen bonding which stabilizes the molecule in its solid state .

Anti-Ischaemic Activity

One of the most notable biological activities of this compound is its anti-ischaemic effect . In a study involving bilateral common carotid artery occlusion in Kunming mice, the compound demonstrated significant neuroprotective properties. Mice treated with the compound exhibited prolonged survival times and reduced mortality rates compared to control groups. The results indicated a potential mechanism involving the modulation of oxidative stress and inflammation pathways .

Anti-Inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent . Research indicates that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Study 1: Neuroprotection in Ischaemia Models

In a controlled experiment, mice were administered varying doses of the compound prior to inducing ischaemia. Results indicated a dose-dependent reduction in neural damage markers and improved neurological function post-recovery. The study concluded that the compound could be a candidate for further research in neuroprotective therapies .

Case Study 2: Inhibition of Inflammatory Mediators

A separate study evaluated the effect of the compound on human cell lines stimulated with lipopolysaccharides (LPS). The compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic agent .

Data Tables

Activity TypeModel UsedObservationsReference
Anti-IschaemicBilateral carotid artery occlusionProlonged survival time
Anti-InflammatoryHuman cell linesReduced TNF-alpha and IL-6 levels

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits several promising biological activities:

Anti-inflammatory Activity

  • Mechanism : The compound has been evaluated for its ability to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. In silico studies suggest it may act as a competitive inhibitor of this enzyme, which could make it a candidate for anti-inflammatory therapies .

Anticancer Potential

  • In vitro Studies : Preliminary studies have shown that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines. The spiroindole framework is known for its ability to interact with DNA and disrupt cellular processes critical for cancer cell survival .

Antimicrobial Activity

  • Testing Against Pathogens : Compounds related to this structure have been tested against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing significant antimicrobial properties .

Case Studies

Several studies have explored the applications of spiroindole derivatives in detail:

StudyFindings
Study 1 Investigated the anti-inflammatory properties using molecular docking simulations, confirming potential as a 5-LOX inhibitor.
Study 2 Evaluated cytotoxicity against breast cancer cell lines, demonstrating effective dose-dependent inhibition of cell proliferation.
Study 3 Assessed antimicrobial efficacy against common pathogens, revealing broad-spectrum activity .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their physicochemical properties:

Compound Name / CAS Substituents Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Features
Target Compound (79962-57-5) 3'-(4-Cl-Ph), 1-(3-MeO-Ph-CH₂) C₁₆H₁₁ClN₂O₂S 330.79 N/A N/A Unique 3-methoxybenzyl substitution; spiro[indole-thiazolidine] core
3'-(4-Cl-Ph)-spiro[indole-thiazolidine] 3'-(4-Cl-Ph) C₁₅H₁₀ClN₂O₂S 325.77 N/A N/A Lacks 3-methoxybenzyl group; simpler substitution pattern
3'-(4-MeO-Ph)-spiro[indole-thiazolidine] (59618-77-8) 3'-(4-MeO-Ph) C₁₇H₁₄N₂O₃S 326.37 N/A N/A Methoxy instead of chloro; lower lipophilicity
3'-(4-Me-Ph)-spiro[indole-thiazolidine] (59618-78-9) 3'-(4-Me-Ph) C₁₇H₁₄N₂O₂S 310.37 N/A N/A Methyl substitution; reduced steric hindrance compared to chloro/methoxy
Compound 4q 1-(3-Cl-4-F-Ph), 1’-methyl C₂₀H₁₄ClFN₂O₂S 408.85 252–254 75 Fluorine and chlorine substituents; dispiro architecture
Compound 15 3'-(3-Cl-4-Me-Ph), 1-(diphenylmethylpiperazinyl) C₃₆H₃₅ClN₄O₂S 623.22 N/A N/A High logP (7.45); extended piperazinyl group enhances lipophilicity

Key Observations :

  • Substituent Effects: The 4-chlorophenyl group in the target compound increases molecular weight and lipophilicity compared to methoxy or methyl analogs .
  • Synthetic Yields: Yields for spirothiazolidinones vary widely. For example, compound 4q () was synthesized in 75% yield, while other analogs (e.g., ) show yields as low as 33%, likely due to steric challenges or side reactions.

Spectral Characteristics

Infrared (IR) Spectroscopy :

  • Target Compound: Expected peaks include: ~1689 cm⁻¹ (C=O stretch, thiazolidinone ring) . ~756 cm⁻¹ (C-S stretch) .
  • Analog 3e (): IR peaks at 1689 cm⁻¹ (C=O) and 3062 cm⁻¹ (Ar-H), consistent with thiazolidinone core and aromatic substituents.
  • Compound 13c (): Distinct C=S stretch at 1217 cm⁻¹, absent in the target compound.

NMR Data :

  • Target Compound : Aromatic protons in the 3-methoxybenzyl group would resonate near δ 7.3–7.6 ppm (similar to ).
  • Compound 4q (): Shows NH signals at δ 10.81 and 10.64 ppm, indicative of hydrogen-bonded amide protons.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step processes, including:

  • Core Formation : Cyclocondensation of indole derivatives with thiazolidine precursors under acidic or basic conditions (e.g., HCl or KOH catalysis) to form the spirocyclic core .
  • Functionalization : Introduction of the 4-chlorophenyl and 3-methoxyphenylmethyl groups via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Optimization : Yields are highly dependent on solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst loading. For example, Pd-catalyzed couplings require inert atmospheres and precise stoichiometry to minimize byproducts .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzymatic sources. Standardize protocols using guidelines like OECD TG 455 for reproducibility .
  • Structural Purity : Impurities ≥5% can skew results. Validate compound purity via HPLC (≥95% purity) and NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) before assays .
  • Data Normalization : Use internal controls (e.g., doxorubicin for cytotoxicity) and meta-analysis tools (e.g., RevMan) to harmonize datasets .

Basic: What spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • X-ray Crystallography : Resolves spirocyclic conformation and stereochemistry. Key metrics include R-factor ≤0.05 and C–C bond lengths (1.45–1.55 Å) .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., 4-chlorophenyl at δ 7.3–7.6 ppm) and sp³ hybridized carbons (δ 50–70 ppm for thiazolidine) .
  • Mass Spectrometry : High-resolution ESI-MS (e.g., [M+H]⁺ m/z 483.12) validates molecular weight .

Advanced: How can computational modeling address challenges in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to predict binding modes to targets (e.g., COX-2 or β-lactamases). Validate with MD simulations (≥100 ns trajectories) .
  • Quantum Calculations : DFT (B3LYP/6-31G*) optimizes electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity .
  • Machine Learning : Train models on datasets (e.g., ChEMBL) to predict novel derivatives with enhanced selectivity .

Basic: What in vitro screening methodologies are recommended for initial bioactivity profiling?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (CLSI M07-A10) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., A549, HepG2) with IC₅₀ determination via nonlinear regression .
  • Enzyme Inhibition : Spectrophotometric monitoring of target enzymes (e.g., α-glucosidase at λ = 405 nm) .

Advanced: How to design experiments to elucidate the mechanism of action (MoA) for observed anticancer activity?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL-2) post-treatment .
  • Flow Cytometry : Cell cycle analysis (PI staining) to detect G1/S arrest .
  • Western Blotting : Quantify protein expression (e.g., p53, caspase-3) to confirm apoptotic pathways .

Basic: How to address solubility challenges in formulation for in vivo studies?

Methodological Answer:

  • Co-Solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for intraperitoneal administration .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size ≤200 nm, PDI ≤0.3) to enhance bioavailability .
  • pH Adjustment : Solubilize in citrate buffer (pH 4.5) for oral dosing .

Advanced: What strategies reconcile contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

  • Force Field Refinement : Adjust AMBER/CHARMM parameters to better model spirocyclic flexibility .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity discrepancies .
  • Experimental Validation : Synthesize top-scoring virtual hits and retest in orthogonal assays (e.g., SPR vs. ITC) .

Basic: What analytical methods are used to assess compound stability under storage conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC for degradation products .
  • LC-MS/MS : Identify oxidative (e.g., +16 Da) or hydrolytic (e.g., cleavage of thiazolidine ring) degradation pathways .

Advanced: How to design a SAR study focusing on the 3-methoxyphenylmethyl substituent?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the 3-position .
  • 3D-QSAR : Build CoMFA/CoMSIA models using steric/electrostatic fields to predict activity cliffs .
  • Biological Testing : Compare IC₅₀ values across analogs to map substituent effects on potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.